molecular formula C24H27N3O3S B2392345 N-(4-methoxyphenethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide CAS No. 1105245-92-8

N-(4-methoxyphenethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide

Cat. No.: B2392345
CAS No.: 1105245-92-8
M. Wt: 437.56
InChI Key: FEYVEBKUJUCWLX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenethylamine, 4-methyl-6-oxo-1,6-dihydropyrimidine, and 1-phenylethylthiol. The reaction conditions may involve:

    Condensation reactions: To form the pyrimidine ring.

    Thioether formation: To introduce the thio group.

    Amidation: To attach the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of thioether to sulfoxide or sulfone.

    Reduction: Reduction of the pyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydropyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrimidine derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interaction with nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenethyl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide: Lacks the thio group.

    N-(4-methoxyphenethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)amino)-1,6-dihydropyrimidin-5-yl)acetamide: Contains an amino group instead of a thio group.

Uniqueness

N-(4-methoxyphenethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide is unique due to the presence of both the thio group and the methoxyphenethyl moiety, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[4-methyl-6-oxo-2-(1-phenylethylsulfanyl)-1H-pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-16-21(15-22(28)25-14-13-18-9-11-20(30-3)12-10-18)23(29)27-24(26-16)31-17(2)19-7-5-4-6-8-19/h4-12,17H,13-15H2,1-3H3,(H,25,28)(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYVEBKUJUCWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC(C)C2=CC=CC=C2)CC(=O)NCCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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